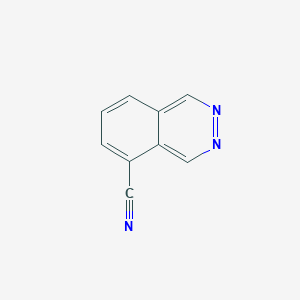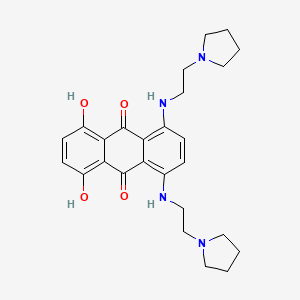
9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(1-pyrrolidinyl)ethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione typically involves multiple steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using oxidizing agents such as vanadium pentoxide (V2O5) at high temperatures (around 389°C) in a fixed-bed reactor.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide (H2O2) under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer due to its ability to intercalate with DNA.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione involves its ability to intercalate with DNA, disrupting the replication process and leading to cell death. This makes it a potential candidate for anticancer therapies. The compound targets specific molecular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The parent compound, used in the production of dyes and pigments.
1,4-Dihydroxyanthraquinone: A simpler derivative with similar hydroxyl groups but lacking the amino substitutions.
5,8-Diaminoanthraquinone: Another derivative with amino groups but without the pyrrolidin-1-yl substitutions.
Uniqueness
1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical and biological properties. The pyrrolidin-1-yl substitutions enhance its ability to interact with biological molecules, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
70476-69-6 |
|---|---|
Molecular Formula |
C26H32N4O4 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
1,4-dihydroxy-5,8-bis(2-pyrrolidin-1-ylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H32N4O4/c31-19-7-8-20(32)24-23(19)25(33)21-17(27-9-15-29-11-1-2-12-29)5-6-18(22(21)26(24)34)28-10-16-30-13-3-4-14-30/h5-8,27-28,31-32H,1-4,9-16H2 |
InChI Key |
KHPLFNDNOYWFSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC2=C3C(=C(C=C2)NCCN4CCCC4)C(=O)C5=C(C=CC(=C5C3=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




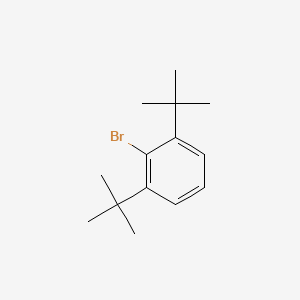
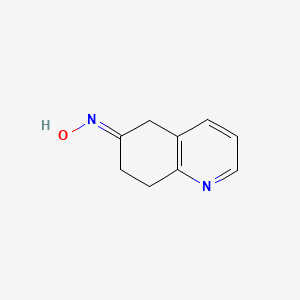
![N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13148180.png)
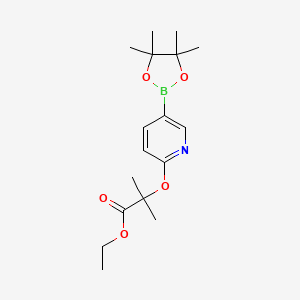
![3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13148186.png)

![8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B13148193.png)
![Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-](/img/structure/B13148198.png)
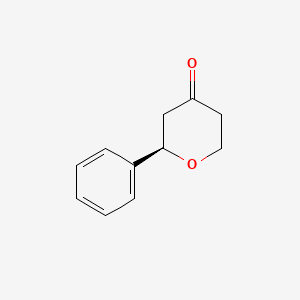
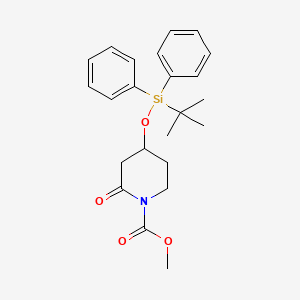
![5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13148208.png)
